
Diethyl 2,4,6-tribromophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4,6-tribromophenyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further bonded to a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4,6-tribromophenyl phosphate typically involves the bromination of diethyl phenyl phosphate. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as methanol. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4,6-tribromophenyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions are used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
Diethyl 2,4,6-tribromophenyl phosphate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2,4,6-tribromophenyl phosphate involves its interaction with specific molecular targets. The bromine atoms and phosphate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phenyl phosphate: Lacks the bromine atoms and has different reactivity and applications.
Tribromophenol: Contains the brominated phenyl ring but lacks the phosphate group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
90869-44-6 |
|---|---|
Formule moléculaire |
C10H12Br3O4P |
Poids moléculaire |
466.89 g/mol |
Nom IUPAC |
diethyl (2,4,6-tribromophenyl) phosphate |
InChI |
InChI=1S/C10H12Br3O4P/c1-3-15-18(14,16-4-2)17-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VRODMECTALKIDW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


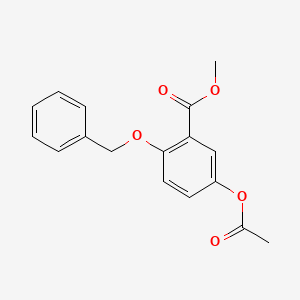

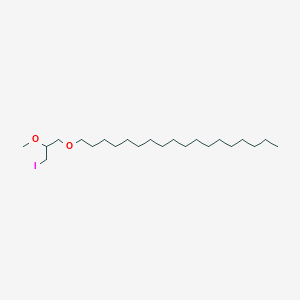
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
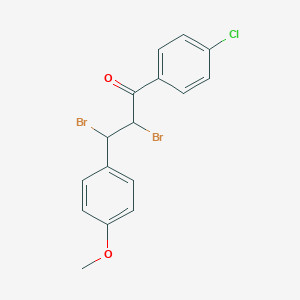
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
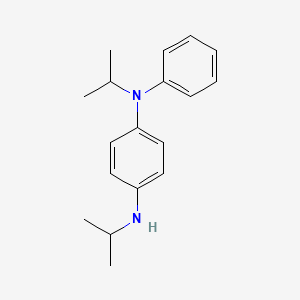
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
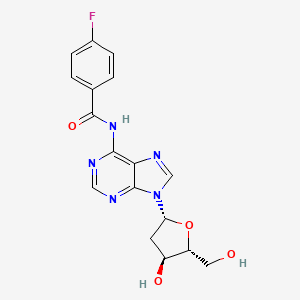

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)
